What are the physical and chemical properties of H-Boroproline Pinacol Hydrochloride?
What are the physical and chemical properties of H-Boroproline Pinacol Hydrochloride?
An In-Depth Technical Guide to H-Boroproline Pinacol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Boron in Modern Drug Discovery
The element boron, positioned next to carbon in the periodic table, possesses unique electronic characteristics that have made it an increasingly vital component in medicinal chemistry.[1] Unlike carbon, boron is an abiotic element, meaning it is not naturally found in biological systems, which can confer novel pharmacological properties and reduce metabolic liabilities.[2] The Lewis acidic nature of the boron atom allows it to form reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][3][4]
This guide focuses on a specific and important boron-containing compound: H-Boroproline Pinacol Hydrochloride . As a proline boronic acid analog, it serves as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and a key target for type 2 diabetes therapeutics.[5] The molecule's design incorporates a boronic acid pharmacophore protected as a pinacol ester. This "pro-drug" strategy enhances stability and bioavailability, allowing the active boronic acid to be released under physiological conditions.
This document provides a comprehensive overview of the core physical and chemical properties of H-Boroproline Pinacol Hydrochloride, detailed experimental protocols for its characterization, and insights into the scientific rationale behind these analytical methodologies. It is intended for researchers, chemists, and drug development professionals working with this and similar boronic acid derivatives.
Section 1: Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development, informing everything from storage and handling to formulation and analytical method development.
Identification and Structural Characteristics
H-Boroproline Pinacol Hydrochloride is structurally characterized by a pyrrolidine ring (the core of a proline amino acid) where the carboxylic acid is replaced by a boronic acid group. This boronic acid is protected by a pinacol group, forming a five-membered dioxaborolane ring. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt.
Table 1: Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | [6] |
| Synonyms | H-BoroPro(pin)-OH HCl, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride | [5] |
| CAS Number | 123948-28-7 | [5] |
| Molecular Formula | C₁₀H₂₀BNO₂・HCl (or C₁₀H₂₁BClNO₂) | [5][6] |
| Molecular Weight | 233.54 g/mol |[5][6] |
Physical Properties
The physical properties dictate the compound's state, appearance, and solubility, which are critical for handling, storage, and experimental design.
Table 2: Physical Property Summary
| Property | Value | Remarks |
|---|---|---|
| Appearance | White to off-white solid | Based on typical appearance of similar boronic esters.[7] |
| Melting Point | Data not available | Must be determined experimentally. Similar compounds have melting points ranging from 142-242°C.[7] |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol and DMSO. Solubility in aqueous solutions will be pH-dependent and complicated by hydrolysis. |
| Storage | Store at -20°C or 2-8°C, under dry conditions. | Recommended to prevent degradation, particularly hydrolysis.[8] |
Section 2: Chemical Properties & Reactivity
The chemical behavior of H-Boroproline Pinacol Hydrochloride is dominated by the electrophilic nature of its boron center and the stability of the pinacol ester protecting group.
Hydrolytic Stability: The Core Challenge
The most significant chemical property of boronic acid pinacol esters is their susceptibility to hydrolysis. The B-O bonds in the dioxaborolane ring can be cleaved by water, leading to a reversible equilibrium between the ester and the free boronic acid (H-Boroproline) plus pinacol.
Causality and Implications:
-
Mechanism: The Lewis acidic (electron-deficient) sp²-hybridized boron atom is susceptible to nucleophilic attack by water. This initiates the cleavage of the B-O bonds.
-
Influencing Factors: The rate of hydrolysis is significantly influenced by pH, solvent, and temperature.[9] Acidic conditions can catalyze the hydrolysis, while basic conditions can lead to the formation of a more stable, sp³-hybridized boronate species.
-
Analytical Challenge: This inherent instability is the primary challenge in the analytical characterization of the compound, particularly with techniques like reverse-phase HPLC that use aqueous mobile phases.[2][3][10] On-column hydrolysis can lead to inaccurate quantification, showing a lower purity of the ester and the appearance of a boronic acid peak.[9][11]
Reactivity in Synthesis
While primarily used as a final active compound, the boronic ester moiety is a cornerstone of synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Should a researcher wish to further derivatize the compound (e.g., at the pyrrolidine nitrogen after deprotection/neutralization), the pinacol boronate can readily participate in C-C bond formation with aryl or vinyl halides.
Section 3: Experimental Protocols & Methodologies
The following protocols are designed to provide accurate and reproducible characterization of H-Boroproline Pinacol Hydrochloride, with a strong emphasis on mitigating the analytical challenges posed by its hydrolytic instability.
Protocol: Purity and Stability Analysis by RP-HPLC
This protocol is optimized to minimize on-column hydrolysis, ensuring an accurate assessment of the intact pinacol ester.
Expertise & Rationale: The key to success is preventing the ester from hydrolyzing before and during analysis. This is achieved by using a non-aqueous, aprotic diluent and a mobile phase without acidic modifiers.[2][3] Certain stationary phases with low silanol activity have also been shown to reduce on-column hydrolysis.[1][10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of H-Boroproline Pinacol Hydrochloride.
-
Dissolve in 1.0 mL of anhydrous acetonitrile (ACN). Do not use aqueous diluents. Vortex until fully dissolved.
-
Prepare samples immediately before injection to minimize degradation in the vial.
-
-
HPLC Instrumentation and Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8-9 (unadjusted).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The H-Boroproline Pinacol Hydrochloride should elute as a sharp, major peak.
-
The corresponding boronic acid, if present due to hydrolysis, will elute as an earlier, more polar peak.
-
Calculate purity based on the relative peak area of the pinacol ester.
-
Protocol: Structural Characterization by NMR Spectroscopy
NMR provides definitive structural confirmation. ¹H, ¹³C, and ¹¹B NMR are all valuable for characterizing this molecule.
Expertise & Rationale: Deuterated solvents must be anhydrous to prevent hydrolysis within the NMR tube. DMSO-d₆ is a good choice due to its ability to dissolve the hydrochloride salt and its low water content. ¹¹B NMR is particularly useful for confirming the presence and electronic state of the boron center.[12]
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of anhydrous DMSO-d₆.
-
Use an NMR tube fitted with a cap to minimize atmospheric moisture exposure.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Expected Signals: Look for characteristic peaks corresponding to the pyrrolidine ring protons, the broad singlet for the 12 protons of the two gem-dimethyl groups on the pinacol moiety (~1.2-1.3 ppm), and the proton on the boron-bearing carbon.[13][14] The NH₂⁺ protons may appear as a broad signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Signals for the pyrrolidine carbons, the quaternary carbons of the pinacol group (~83-84 ppm), and the methyl carbons of the pinacol group (~24-25 ppm). The carbon atom directly attached to boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[15]
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Expected Signal: A single, relatively sharp resonance between δ 20-35 ppm is expected for the sp²-hybridized, trigonal planar boron atom in the dioxaborolane ring.[13] Formation of an sp³-hybridized boronate adduct (e.g., with a Lewis base) would result in a significant upfield shift.[12]
-
Workflow: Assessing Compound Integrity
A robust workflow ensures that the material used in experiments is of high quality and that its behavior is well-understood.
References
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link][10][11]
-
Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-229. [Link][2]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link][1]
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Cui, P., & Le, T. X. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link][3]
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Hosmane, N. S. (Ed.). (2011). Boron science: new technologies and applications. CRC press. [Link][16]
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D'hooghe, M., & De Kimpe, N. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link][17]
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Xu, J., Duran, D., & Mao, B. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Request PDF on ResearchGate. [Link][9]
-
Matteson, D. S., & Moody, R. J. (1980). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link][13]
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DiTusa, M. R., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3788-3794. [Link][12]
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Li, C. J., et al. (2019). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link][15]
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PubChem. (n.d.). H-Boroproline Pinacol Hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][6]
-
Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link][14]
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